molecular formula C11H20N4O4S2 B2910125 1-(ethanesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 2034544-75-5

1-(ethanesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2910125
CAS No.: 2034544-75-5
M. Wt: 336.43
InChI Key: CGQVPOVIEVZIGR-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane ( 2034544-75-5) is a diazepane-based chemical compound featuring dual sulfonyl moieties, which enhance its reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research . Its well-defined chemical properties and high purity make it suitable for high-precision research applications, including structure-activity relationship (SAR) studies, protease inhibition, and kinase modulation studies . The compound's modular diazepane scaffold is known for its versatility and significance in drug discovery, allowing for further functionalization and the synthesis of novel derivatives . Diazepane and 1,4-diazepine-based structures are frequently explored in pharmaceutical research for their diverse biological activities, which can include antipsychotic, anxiolytic, anticonvulsant, and anticancer properties . This compound is provided for research purposes to support the development of new therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4S2/c1-3-20(16,17)14-5-4-6-15(8-7-14)21(18,19)11-9-12-13(2)10-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQVPOVIEVZIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethanesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-methyl-1H-pyrazole with ethylsulfonyl chloride under basic conditions to form the intermediate 1-(ethylsulfonyl)-1-methyl-1H-pyrazole. This intermediate is then reacted with 1,4-diazepane-4-sulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-(Ethylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological molecules, while the diazepane ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related diazepane derivatives, focusing on substituent effects, receptor selectivity, and pharmacological profiles.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Features Reference
Target Compound 1-Ethanesulfonyl, 4-(1-methylpyrazole-4-sulfonyl) Dual sulfonyl groups; pyrazole ring with methyl group
1-(3-(3-Chlorophenyl)-1H-Pyrazol-4-yl)-1,4-Diazepane 1-(3-Chlorophenyl)pyrazole Chlorophenyl group enhances lipophilicity; lacks sulfonyl groups
1-((4-Fluoro-2-Methylphenyl)Sulfonyl)-4-((1-Methyl-1H-Imidazol-4-yl)Sulfonyl)-1,4-Diazepane 4-Fluoro-2-methylphenylsulfonyl, 1-methylimidazole-4-sulfonyl Fluorine increases electron-withdrawing effects; imidazole vs. pyrazole
1-[(Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]-1,4-Diazepane Hydrochloride Dimethyloxazole-sulfonyl Oxazole ring (less basic than pyrazole); hydrochloride salt improves solubility
1-((1H-Imidazol-4-yl)Sulfonyl)-4-((4-(Trifluoromethyl)Phenyl)Sulfonyl)-1,4-Diazepane Trifluoromethylphenylsulfonyl, imidazole-sulfonyl Strong electron-withdrawing CF₃ group; imidazole for hydrogen bonding

Key Observations :

  • Sulfonyl Groups: The target compound’s dual sulfonyl groups likely enhance solubility and metabolic stability compared to non-sulfonated analogues (e.g., ).
  • Aromatic Heterocycles : Pyrazole (target) vs. imidazole () or oxazole () alters hydrogen-bonding capacity and aromaticity. Pyrazole’s moderate basicity may favor CNS penetration.
  • Electron-Withdrawing Substituents : Fluorine () and CF₃ () improve receptor binding via electrostatic interactions, whereas the target compound relies on methylpyrazole for steric effects.
Receptor Selectivity and Pharmacological Profiles
Compound Primary Target Selectivity In Vivo Efficacy Reference
Target Compound Hypothesized: 5-HT7R (based on structural similarity) Unknown; sulfonyl groups may reduce off-target binding Not reported
1-(3-(3-Chlorophenyl)-1H-Pyrazol-4-yl)-1,4-Diazepane 5-HT7R High selectivity over other 5-HTRs Reduced self-grooming in Shank3 transgenic mice
1-((4-Fluoro-2-Methylphenyl)Sulfonyl)-4-((1-Methyl-1H-Imidazol-4-yl)Sulfonyl)-1,4-Diazepane Not specified Likely broad due to imidazole and fluorine No in vivo data
1-[(Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]-1,4-Diazepane Hydrochloride Not specified Oxazole may limit CNS penetration No efficacy data

Key Observations :

  • The chlorophenyl analogue () demonstrates 5-HT7R specificity , attributed to its planar aromatic substituent. The target compound’s sulfonyl groups may hinder similar selectivity unless optimized for receptor steric pockets.
Physicochemical and Pharmacokinetic Properties
Property Target Compound 1-(3-Chlorophenyl Analogue 1-((4-Fluoro-2-Methylphenyl)Sulfonyl) Analogue
LogP (Predicted) Moderate (~2.5) Higher (~3.2 due to chlorophenyl) Moderate (~2.8)
Solubility Moderate (sulfonyl groups) Low (non-sulfonated) High (fluorine and sulfonyl)
Metabolic Stability High (sulfonyl resistance to oxidation) Moderate (chlorine may slow metabolism) High (fluorine and sulfonyl)

Key Observations :

  • Metabolic Stability : Sulfonated compounds (target, ) resist cytochrome P450 oxidation, favoring longer half-lives.

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